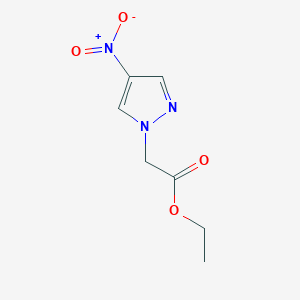

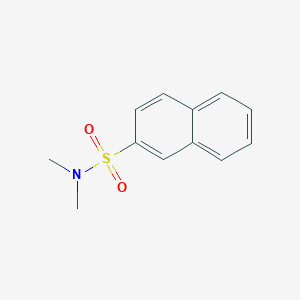

![molecular formula C11H8F3N3O2 B182914 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-48-1](/img/structure/B182914.png)

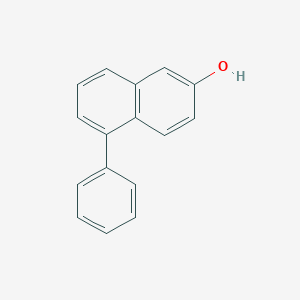

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure due to its core molecule characteristics and potential for library synthesis . This class of compounds has been extensively studied for various synthetic methods and biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. For instance, the reaction of enaminones with aminopyrazoles in the presence of glacial acetic acid can yield substituted pyrazolo[1,5-a]pyrimidines . Another efficient synthesis route starts with the one-pot synthesis of 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones by condensation of 3-aminopyrazoles with a fluorinated alkyne, which can then be used as building blocks for further substitutions . Additionally, cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with trifluoroalkenones catalyzed by titanium isopropoxide or boron trifluoride etherate can produce 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed by techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. For example, the structure of one of the synthesized 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines was confirmed by X-ray crystallography . The crystal structure of another derivative, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was also determined .

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical transformations. For instance, the reaction of cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives with primary amines can lead to ring transformation and the formation of different products depending on the reaction conditions . Similarly, the reaction with N-methylaniline can afford multiple ring-transformed products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. The bioassay tests of some synthesized compounds showed moderate herbicidal activity, indicating potential applications in agriculture . The synthetic routes and the ability to introduce various substituents make these compounds of biological interest, as they can be tailored for specific activities or properties .

科学的研究の応用

-

Scientific Field: Chemistry

-

Scientific Field: Biochemistry

-

Scientific Field: Antifungal Research

-

Scientific Field: Cancer Research

- Application Summary : PHTPP, a compound with a similar pyrazolo[1,5-a]pyrimidine core, has been used in cancer research as a selective estrogen receptor β (ERβ) antagonist .

- Methods of Application : PHTPP has been used to study the effects of estrogen receptors on cell growth in ovarian cancer cell lines .

- Results or Outcomes : PHTPP was found to significantly enhance cell growth in ovarian cancer cell lines that express both receptors .

-

Scientific Field: Material Science

-

Scientific Field: Drug Discovery

特性

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXPRWZRCZPWJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357140 |

Source

|

| Record name | 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

436088-48-1 |

Source

|

| Record name | 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

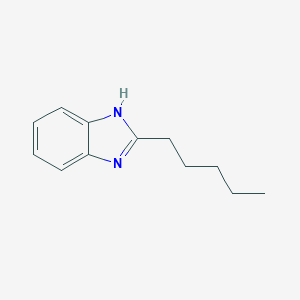

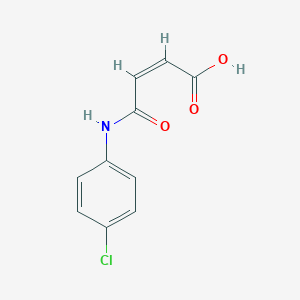

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

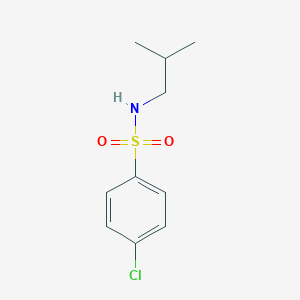

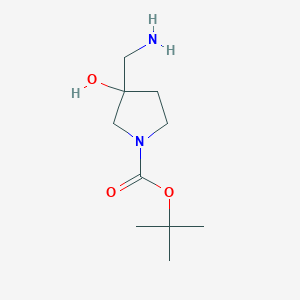

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

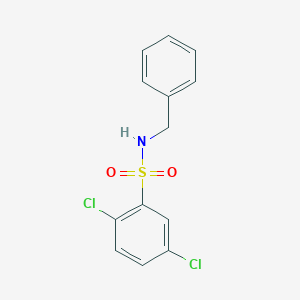

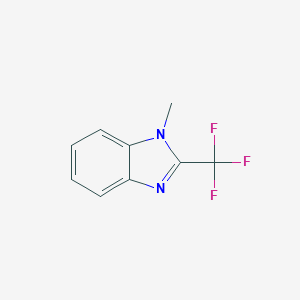

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)